molecular formula C20H20O7 B1254860 5,6,2',3',4'-Pentamethoxyflavone CAS No. 113738-80-0

5,6,2',3',4'-Pentamethoxyflavone

Cat. No. B1254860
M. Wt: 372.4 g/mol
InChI Key: RXRZZDZJENMNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,2',3',4'-Pentamethoxyflavone is a natural product found in Casimiroa tetrameria with data available.

Scientific Research Applications

Presence in Natural Sources

5,6,2',3',4'-Pentamethoxyflavone has been identified in various natural sources. It is found in the glandular leaf exudate of the Oxlip, Primula Elatior L, among other flavones. The structure was substantiated by 2D NMR spectroscopy, suggesting the natural occurrence and structural complexity of this compound (Budzianowski & Wollenweber, 2007).

Antifungal and Antiproliferative Properties

The compound has shown promise in antifungal applications. Specifically, methoxylated flavones from citrus, including variants of pentamethoxyflavone, have demonstrated effectiveness in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a significant plant pathogen, suggesting a potential role in plant protection and agricultural applications (Almada-Ruiz et al., 2003).

Additionally, polymethoxylated flavones including 5,6,2',3',4'-Pentamethoxyflavone have been isolated from cold-pressed orange oil and tangerine peel oil solids, displaying significant activity against various strains of carcinoma cells. This implies a potential application in the development of anticancer therapies (Chen, Montanari, & Widmer, 1997). Furthermore, derivatives of trimethoxyflavones, including variants of pentamethoxyflavone, have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines, highlighting the compound's potential in cancer treatment research (Su et al., 2021).

Biological Activities and Applications

A study on polymethoxyflavones in the peel of Citrus reticulata 'Chachi' highlighted that these compounds exhibit various biological activities. Specifically, certain derivatives demonstrated potent sterol regulatory element-binding proteins inhibition activity and strong antiproliferative activity against tumor cell lines. The number of methoxy groups significantly affected their ability to inhibit NO production, suggesting potential in therapeutic applications (Duan et al., 2017).

5-Hydroxy polymethoxyflavones, a class related to pentamethoxyflavone, have been studied for their inhibitory effects on colon cancer cells. These compounds were more effective than their permethoxylated counterparts, hinting at the critical role of the hydroxyl group in their activity. The variations in cell cycle arrest and apoptosis induction among different 5-hydroxy polymethoxyflavones suggest diverse mechanisms of action, potentially offering targeted therapeutic approaches (Qiu et al., 2010).

properties

CAS RN

113738-80-0

Product Name

5,6,2',3',4'-Pentamethoxyflavone

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,6-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-14-9-8-13-17(19(14)25-4)12(21)10-16(27-13)11-6-7-15(23-2)20(26-5)18(11)24-3/h6-10H,1-5H3

InChI Key

RXRZZDZJENMNEF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC

synonyms

5,6,2',3',4'-pentamethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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